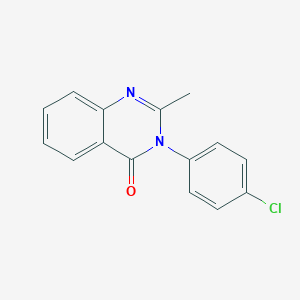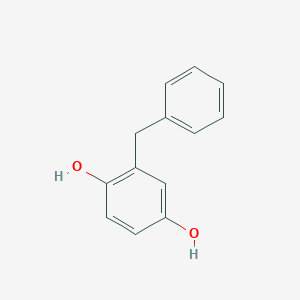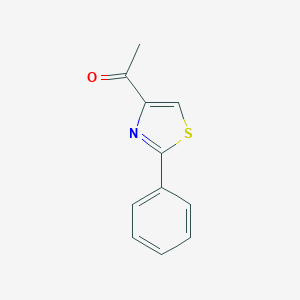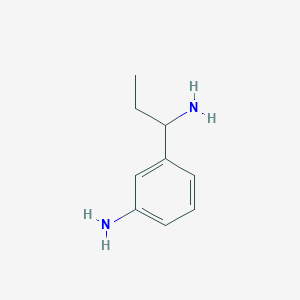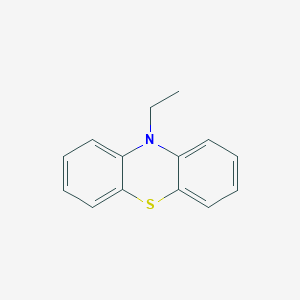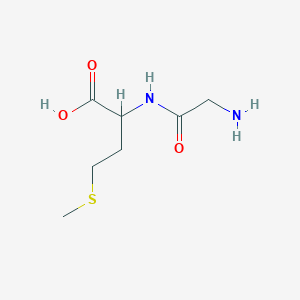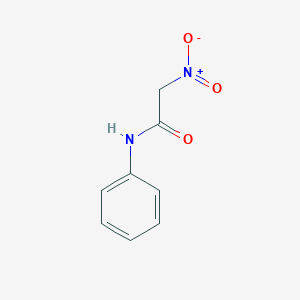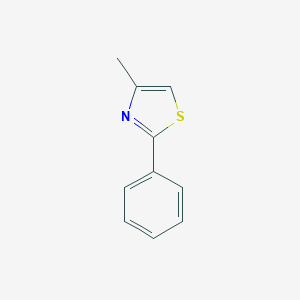
4-Methyl-2-phenylthiazole
Overview
Description
4-Methyl-2-phenylthiazole (4-MPT), also known as 4-methylthiazole, is an aromatic organic compound with the molecular formula C8H9NS. It is a colorless liquid with a pungent odor and a melting point of -3°C. 4-MPT is widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used as an intermediate in the production of dyes and pigments.
Scientific Research Applications
Antimycobacterial Properties
4-Methyl-2-phenylthiazole derivatives demonstrate significant potential in antimycobacterial applications. A study by Shinde et al. (2019) synthesized a series of these derivatives and found them effective against Mycobacterium tuberculosis, suggesting their potential as lead compounds for antitubercular drugs (Shinde et al., 2019).
Catalytic Applications
The compound's derivatives have been studied for their reactivity in catalytic processes. Daher et al. (2019) explored the reactivity of 4-phenylthiazoles in ruthenium-catalyzed direct arylations, noting the crucial role of conformation and electronic properties in these reactions (Daher et al., 2019). Saleem et al. (2014, 2013) further investigated similar compounds in catalyst activation and observed their efficiency in various oxidation and transfer hydrogenation reactions (Saleem et al., 2014), (Saleem et al., 2013).
Corrosion Inhibition
Fouda and Ellithy (2009) explored the use of 4-phenylthiazole derivatives as corrosion inhibitors for stainless steel, highlighting their effectiveness in specific acidic environments (Fouda & Ellithy, 2009).
Fluorescence Probes
In bioimaging, a study by Feng et al. (2017) developed a 4-phenylthiazole-Cu2+ ensemble as a fluorescence probe for detecting inorganic phosphates in live cells, demonstrating its application in bioimaging and quantitative analysis (Feng et al., 2017).
Pharmaceutical Research
Several studies have synthesized and evaluated this compound derivatives for potential pharmaceutical applications. Gomha et al. (2017) synthesized a series of these compounds, showing promising anticancer activities (Gomha et al., 2017). Thore, Gupta, and Baheti (2016) synthesized derivatives with anti-inflammatory and analgesic properties, highlighting their therapeutic potential (Thore, Gupta, & Baheti, 2016).
Mechanism of Action
Target of Action
4-Methyl-2-phenylthiazole is a thiazole derivative that has been reported to possess various pharmacological activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor signaling . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their targets . For instance, some thiazole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways involved in cell proliferation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their chemical structure and the specific metabolic enzymes present in the body.
Result of Action
This compound has been reported to possess anticancer activity . Specifically, it has shown growth inhibitory potency in liver HepG2 cancer cell line . The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects.
Safety and Hazards
Future Directions
Thiazoles, including 4-Methyl-2-phenylthiazole, have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the establishment of structure–function relationships between material properties and biological performance .
Biochemical Analysis
Cellular Effects
In cellular processes, 4-Methyl-2-phenylthiazole has been shown to have significant effects. For instance, it has been reported to exhibit antitumor activity against Hepatocellular carcinoma cell lines (HepG-2) in vitro . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOHWQDCODUHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338903 | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1826-17-1 | |
| Record name | 4-Methyl-2-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 4-methyl-2-phenylthiazole derivatives?
A1: A frequent starting point for synthesizing this compound derivatives is the commercially available this compound-5-carboxylic acid. [] This compound can be further modified through various reactions. For instance, deprotonation of the 4-methyl group allows for the introduction of different substituents, leading to a diverse range of derivatives. [] This approach offers a versatile platform for creating libraries of compounds with varied structures and potential biological activities.
Q2: Can you provide an example of a specific derivative and its synthesis?
A2: Certainly. In one study, researchers synthesized (Z)-5-(1-([1,1'-bi(cyclopentylidene)]-2-ylidene)ethyl)-2,4-dimethylthiazole, a 1-(2,4-dimethyl-5-thiazolyl)butadiene, using a one-step McMurry cross-coupling reaction with commercially available ketones. [] This method proved efficient for producing this particular derivative, showcasing the potential of streamlined synthetic routes for specific this compound modifications.
Q3: How do structural modifications on the this compound scaffold influence biological activity?
A3: Research indicates that even small changes to the this compound core can significantly impact biological activity. For instance, introducing a thiadiazole ring to the core structure led to compounds with promising anticancer activity against the liver carcinoma cell line (HepG2). [] Specifically, compounds like 12d, 12c, 6g, 18b, 6c, and 6f exhibited notable potency, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications. []
Q4: What analytical techniques are commonly employed to characterize these compounds?
A4: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of newly synthesized this compound derivatives. These include but are not limited to nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ] Additionally, elemental analysis is often used to verify the elemental composition of the synthesized compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

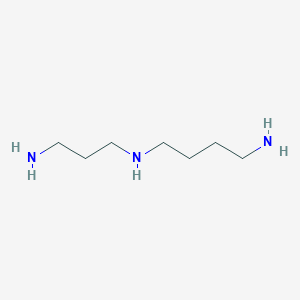
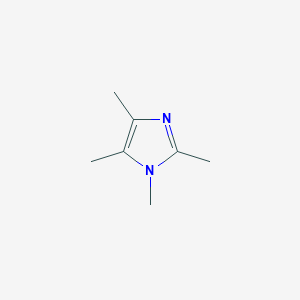
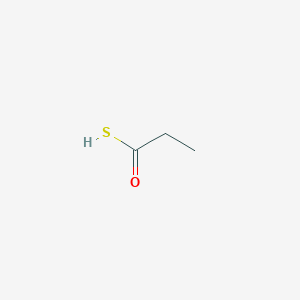
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)

